

# Application Notes and Protocols for the Pharmaceutical Intermediate CAS 28657-75-2

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## Compound of Interest

**Compound Name:** 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone

**Cat. No.:** B160953

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## Introduction

This document provides detailed application notes and experimental protocols for the use of 6'-Amino-3',4'-(methylenedioxy)acetophenone, CAS number 28657-75-2, as a key pharmaceutical intermediate. This compound serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably certain quinolone and cinnoline-based antibiotics. Its chemical structure lends itself to the construction of complex heterocyclic systems that are central to the therapeutic activity of these drugs.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of 6'-Amino-3',4'-(methylenedioxy)acetophenone is provided in the table below for easy reference.

Property	Value
CAS Number	28657-75-2
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	179.17 g/mol <a href="#">[1]</a>
Appearance	Brown Fine Granular Crystalline Powder <a href="#">[1]</a>
Melting Point	170-171 °C <a href="#">[1]</a>
Boiling Point	158 °C (at 30 mmHg) <a href="#">[1]</a>
Purity	>98.0% (GC)
Solubility	Soluble in Dimethylformamide

## Application in Pharmaceutical Synthesis: Synthesis of Cinoxacin

A primary application of 6'-Amino-3',4'-(methylenedioxy)acetophenone is in the synthesis of Cinoxacin, a synthetic antimicrobial agent.[\[2\]](#) Cinoxacin belongs to the cinnoline class of antibiotics and is structurally related to oxolinic acid and nalidixic acid. It was formerly used for the treatment of urinary tract infections.[\[2\]](#) The synthesis involves a multi-step process starting from the diazotization of the amino group in the intermediate, followed by cyclization and subsequent modifications.

## Synthetic Pathway Overview

The overall synthetic scheme for the preparation of Cinoxacin from 6'-Amino-3',4'-(methylenedioxy)acetophenone is outlined below. The process begins with the reduction of the corresponding nitro-compound to yield the amino-intermediate. This is then followed by a series of reactions to build the final cinnoline scaffold.



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Synthetic pathway for Cinoxacin.

## Experimental Protocols

The following are generalized protocols for the key synthetic steps in the preparation of Cinoxacin, based on established chemical transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.

### Protocol 1: Synthesis of 6'-Amino-3',4'- (methylenedioxy)acetophenone (CAS 28657-75-2)

This protocol describes the reduction of the nitro precursor to the amino intermediate.

Materials:

- 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE
- Hydrogen gas (H<sub>2</sub>)
- Platinum catalyst (e.g., Platinum on carbon)
- Suitable solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

- In a pressure-resistant reaction vessel, dissolve 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE in the chosen solvent.

- Add a catalytic amount of the platinum catalyst to the solution.
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas to the desired pressure.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 6'-Amino-3',4'-(methylenedioxy)acetophenone.
- Purify the crude product by recrystallization or column chromatography.

## Protocol 2: Synthesis of Cinoxacin from 6'-Amino-3',4'-(methylenedioxy)acetophenone

This multi-step protocol outlines the conversion of the amino intermediate to the final product, Cinoxacin.

### Step 1: Diazotization and Cyclization

- Dissolve 6'-Amino-3',4'-(methylenedioxy)acetophenone in an acidic aqueous solution (e.g., dilute HCl).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water, maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt, which then undergoes spontaneous heterocyclization to yield 4-hydroxy-6,7-methylendioxycinnoline.<sup>[3]</sup>

- Isolate the precipitated product by filtration, wash with cold water, and dry.

#### Step 2: Bromination

- Suspend the 4-hydroxy-6,7-methylendioxycinnoline in a suitable solvent (e.g., acetic acid).
- Add potassium acetate (KOAc) to the suspension.
- Add a solution of bromine (Br<sub>2</sub>) in the same solvent dropwise while stirring.
- Continue stirring until the reaction is complete.
- Isolate the brominated product, 3-bromo-4-hydroxy-6,7-methylendioxycinnoline, by filtration and wash.[3]

#### Step 3: Cyanation

- In a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF), combine the brominated intermediate with copper(I) cyanide (CuCN).[3]
- Heat the reaction mixture under an inert atmosphere.
- Monitor the reaction for the replacement of the bromine atom with a cyano group.
- After completion, cool the mixture and work up to isolate the 3-cyano-4-hydroxy-6,7-methylendioxycinnoline.

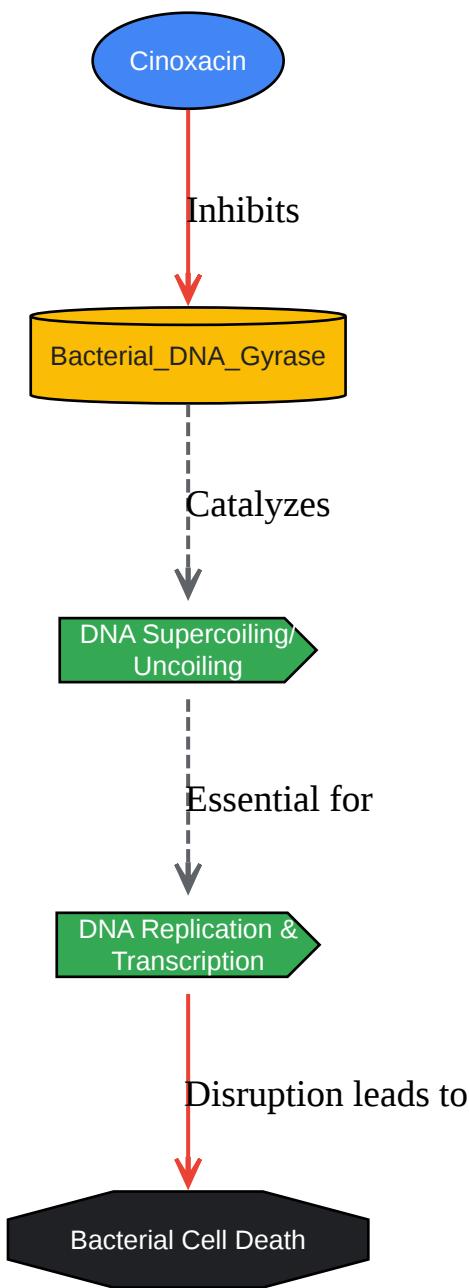
#### Step 4: Alkylation and Hydrolysis

- Treat the cyano intermediate with a strong base, such as sodium hydride (NaH), in an anhydrous solvent to deprotonate the hydroxyl group.
- Add ethyl iodide (EtI) to alkylate the nitrogen at the 1-position.
- Following alkylation, hydrolyze the cyano group to a carboxylic acid by heating with a mixture of hydrochloric acid and acetic acid.[3]
- Cool the reaction mixture and isolate the final product, Cinoxacin, by filtration.

- Purify the crude Cinoxacin by recrystallization.

## Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and other quinolone antibiotics, exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).<sup>[4]</sup> This enzyme is crucial for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, these antibiotics prevent the supercoiling and uncoiling of bacterial DNA, leading to a disruption of essential cellular processes and ultimately bacterial cell death.

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Mechanism of action of Cinoxacin.

## Conclusion

6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2) is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is well-demonstrated in the production of the antibacterial agent Cinoxacin. The protocols and information provided herein are intended to guide researchers and drug development professionals in the effective use of this compound.

for the synthesis of medicinally important molecules. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this document.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)